molecular formula C17H29BrClNSn B1372455 5-Bromo-2-chloro-4-(tributylstannyl)pyridine CAS No. 821773-99-3

5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Cat. No.: B1372455
CAS No.: 821773-99-3
M. Wt: 481.5 g/mol
InChI Key: BJWFKRKFGNAZCP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H29BrClNSn and a molecular weight of 481.5 g/mol. This compound is significant in the field of organic and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloro-4-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)

    Reagents: Tributyltin hydride, 5-bromo-2-chloro-4-iodopyridine

The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Scale-up: Ensuring consistent reaction conditions across larger volumes

    Purification: Utilizing techniques such as column chromatography or recrystallization to achieve high purity

    Safety: Implementing safety measures to handle organotin compounds and palladium catalysts

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannyl group can be replaced by other functional groups through cross-coupling reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of the bromo or chloro substituents can lead to different pyridine derivatives.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium or nickel catalysts, such as tetrakis(triphenylphosphine)palladium(0) or nickel(II) chloride, are commonly used. Solvents like THF or dimethylformamide (DMF) are employed.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Products: Various functionalized pyridine derivatives

    Oxidation Products: Pyridine N-oxides

    Reduction Products: Dehalogenated pyridine derivatives

Scientific Research Applications

5-Bromo-2-chloro-4-(tributylstannyl)pyridine has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine involves its ability to participate in cross-coupling reactions. The stannyl group serves as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved include:

    Palladium Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps in the cross-coupling reaction.

    Nucleophilic Substitution: The stannyl group acts as a nucleophile, displacing other leaving groups in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(tributylstannyl)pyrimidine
  • 2-Methyl-5-(tributylstannyl)pyridine
  • 3-Methyl-5-(tributylstannyl)pyridine
  • 3-Fluoro-5-(tributylstannyl)pyridine
  • 2-Chloro-4-(tributylstannyl)pyrimidine
  • 5-Chloro-3-(tributylstannyl)pyridine
  • 5-Chloro-2-(tributylstannyl)pyridine

Uniqueness

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is unique due to the presence of both bromo and chloro substituents on the pyridine ring, along with the stannyl group. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s versatility in cross-coupling reactions and its role as a building block in organic synthesis make it a valuable tool in various scientific research applications .

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFKRKFGNAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BrClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676665
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821773-99-3
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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